3-[(4-Ethylphenyl)methyl]pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-[(4-ethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-11-3-5-12(6-4-11)9-13-7-8-14-10-13/h3-6,13-14H,2,7-10H2,1H3 |
InChI Key |
TVVSJQRLBMXNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Ethylphenyl Methyl Pyrrolidine
Retrosynthetic Analysis of the 3-[(4-Ethylphenyl)methyl]pyrrolidine Skeleton
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound skeleton, several disconnections can be envisioned.
A primary strategy involves disconnecting the C3-C6 bond, which links the ethylphenylmethyl group to the pyrrolidine (B122466) ring. This leads to a pyrrolidine synthon and a 4-ethylbenzyl electrophile or nucleophile. A particularly effective forward-reaction equivalent is the palladium-catalyzed hydroarylation of a 3-pyrroline (B95000) precursor with an appropriate aryl halide. chemrxiv.orgnih.govresearchgate.net This approach directly installs the desired substituent onto a pre-formed heterocyclic ring.
Alternatively, the pyrrolidine ring itself can be disconnected. A common retrosynthetic pathway involves breaking the N1-C5 and C2-C3 bonds, which points towards an acyclic aminoaldehyde precursor that can be cyclized via reductive amination. Another powerful approach is the [3+2] cycloaddition, where the five-membered ring is formed in a single step. osaka-u.ac.jpacs.org Retrosynthetically, this disconnects the pyrrolidine into an azomethine ylide and an alkene, offering a highly convergent method for assembling the core structure. rsc.orgacs.org
Table 1: Key Retrosynthetic Disconnections for the 3-Substituted Pyrrolidine Skeleton
| Disconnection Strategy | Precursors | Corresponding Synthetic Reaction |
| C-C Bond at Position 3 | 3-Pyrroline + 4-Ethylbenzyl Halide | Palladium-Catalyzed Hydroarylation researchgate.net |
| N1-C5 and C2-C3 Bonds | Acyclic Amino-carbonyl Compound | Intramolecular Reductive Amination |
| Ring Formation via [3+2] | Azomethine Ylide + Alkene | 1,3-Dipolar Cycloaddition acs.org |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes enantiomerically pure natural products as starting materials to construct complex chiral molecules. This strategy is highly effective for producing optically pure pyrrolidine derivatives, as the stereochemistry of the final product is directly inherited from the starting material. mdpi.com
Amino acids, particularly L-proline and L-hydroxyproline, are premier chiral synthons for the synthesis of substituted pyrrolidines. nih.govrsc.org Their rigid five-membered ring structure and pre-defined stereocenters make them ideal starting points. For the synthesis of this compound, a precursor like 4-hydroxyproline (B1632879) could be chemically modified. The hydroxyl group can be converted into a suitable leaving group, followed by elimination to form a double bond, creating a 3-pyrroline derivative. Subsequent stereocontrolled reduction or conjugate addition of the (4-ethylphenyl)methyl moiety would yield the target compound.
Other natural products, such as tartaric acid, malic acid, and aspartic acid, can also serve as precursors for chiral five-membered cyclic nitrones, which are versatile intermediates for pyrrolidine synthesis via cycloaddition reactions. researchgate.net Additionally, chiral lactones derived from natural sources have been used to construct chiral pyrrolidine-2,5-diones, which can be further elaborated into the desired 3-substituted pyrrolidines. nih.gov
Table 2: Selected Natural Product Precursors for Pyrrolidine Synthesis
| Natural Product | Key Features | Potential Application |
| L-Proline / L-Hydroxyproline | Readily available, defined stereochemistry, pyrrolidine core. rsc.org | Direct modification to introduce C3 substituent. |
| L-Malic Acid | Chiral hydroxy acid. researchgate.net | Conversion to chiral nitrones for cycloaddition. |
| L-Aspartic Acid | Chiral amino acid. researchgate.net | Elaboration into functionalized pyrrolidinone intermediates. |
| 2-Hydroxycitric Acid Lactones | Chiral lactones. nih.gov | Synthesis of chiral pyrrolidine-2,5-diones. |
In chiral pool synthesis, stereochemical control is achieved by leveraging the inherent chirality of the starting material. When modifying a precursor like L-hydroxyproline, the reactions must be chosen carefully to either retain, invert, or selectively manipulate the existing stereocenters. For instance, the introduction of the (4-ethylphenyl)methyl group at the C3 position of a pyrroline (B1223166) intermediate derived from a chiral precursor can be directed by substrate control or by using chiral reagents to achieve high diastereoselectivity.
The conformational rigidity of the pyrrolidine ring plays a crucial role in directing the stereochemical outcome of reactions. beilstein-journals.org Substituents on the ring can create steric hindrance that favors the approach of reagents from a specific face, thus controlling the stereochemistry of the newly formed stereocenter at C3. The choice of protecting group on the pyrrolidine nitrogen can also influence the ring's conformation and, consequently, the stereoselectivity of subsequent transformations.
De Novo Synthesis Strategies
De novo strategies involve the construction of the pyrrolidine ring from acyclic, often simpler, precursors. These methods offer great flexibility in introducing a wide variety of substitution patterns.
The formation of the pyrrolidine skeleton is frequently accomplished through cyclization reactions. nih.gov One of the most powerful methods is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes, which constructs the five-membered ring with control over up to four new stereogenic centers in a single, atom-economic step. acs.orgrsc.org This approach is highly versatile for creating polysubstituted pyrrolidines. acs.org
Intramolecular cyclization is a robust strategy for forming the pyrrolidine ring. osaka-u.ac.jp These reactions involve an acyclic precursor containing a nucleophilic nitrogen atom and an electrophilic center (or an unsaturated bond) positioned to allow for a 5-membered ring closure.
A common pathway is the intramolecular hydroamination of an unsaturated amine, where a nitrogen-hydrogen bond adds across a carbon-carbon double or triple bond within the same molecule. osaka-u.ac.jpresearchgate.net For the synthesis of this compound, a suitable precursor would be an N-protected 2-[(4-ethylphenyl)methyl]pent-4-en-1-amine. Upon activation with a suitable catalyst, the amine would attack the alkene, forming the pyrrolidine ring. Another pathway is the intramolecular SN2 reaction, where an amine displaces a leaving group on the same carbon chain to forge the final C-N bond of the ring. These methods are powerful tools for the efficient construction of the pyrrolidine core. nih.gov
Cyclization Reactions for Pyrrolidine Ring Formation
Intermolecular Cycloaddition Approaches
Intermolecular cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical method for the construction of the pyrrolidine core. These reactions typically involve the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
One of the most common approaches involves the use of azomethine ylides as the 1,3-dipole. These reactive intermediates can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermal or photochemical ring-opening of aziridines. For the synthesis of this compound, a plausible strategy would involve the reaction of an azomethine ylide with a dipolarophile containing the 4-ethylphenylmethyl moiety.
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 1-(allyloxymethyl)-4-ethylbenzene | Trifluoroacetic acid (cat.) | 1-benzyl-3-((4-ethylphenoxy)methyl)pyrrolidine | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions in Arylmethyl Linkage Formation
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, a particularly relevant approach is the palladium-catalyzed hydroarylation of a suitable pyrroline precursor. researchgate.netchemrxiv.orgnih.gov
This methodology involves the direct addition of an aryl group and a hydrogen atom across the double bond of an alkene. Specifically, the reaction of an N-protected 3-pyrroline with a 4-ethylphenyl halide (e.g., 4-ethylbromobenzene) in the presence of a palladium catalyst and a hydride source can directly yield the desired 3-arylmethylpyrrolidine derivative. The choice of ligand for the palladium catalyst is crucial for achieving high yields and regioselectivity.
A general representation of this reaction is the coupling of an N-alkyl-3-pyrroline with an aryl bromide. The reaction proceeds via a reductive Mizoroki-Heck type mechanism. researchgate.netchemrxiv.orgnih.gov The process has been shown to have a broad substrate scope with respect to the arylating agent. chemrxiv.org
| Pyrroline Substrate | Aryl Halide | Catalyst System | Product | Reference |
| N-Propyl-3-pyrroline | 4-Ethylbromobenzene | Pd(OAc)₂, P(o-tol)₃, HCOOH/NEt₃ | 1-Propyl-3-(4-ethylphenyl)pyrrolidine | researchgate.netchemrxiv.orgnih.gov |
| N-Benzyl-3-pyrroline | 4-Ethylbromobenzene | Pd(OAc)₂, P(o-tol)₃, HCOOH/NEt₃ | 1-Benzyl-3-(4-ethylphenyl)pyrrolidine | chemrxiv.org |
Another palladium-catalyzed approach could involve a Heck reaction between a 3-halopyrrolidine derivative and 4-ethylstyrene, followed by reduction of the resulting double bond. nih.govnih.gov
Reductive Amination Routes
Reductive amination is a classical and highly reliable method for the formation of C-N bonds and can be effectively employed in the synthesis of this compound. This strategy typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A plausible synthetic route would involve the reductive amination of a suitable pyrrolidine derivative with 4-ethylphenylacetaldehyde. For example, the reaction of pyrrolidine-3-carboxaldehyde (protected at the nitrogen) with a suitable amine, followed by reduction, could be a viable pathway. Alternatively, the reaction of a 3-aminopyrrolidine (B1265635) derivative with 4-ethylbenzaldehyde (B1584596) followed by reduction of the resulting imine would furnish the target molecule.
The choice of reducing agent is critical for the success of the reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is often preferred due to its mildness and selectivity for imines over ketones and aldehydes.
| Pyrrolidine Precursor | Carbonyl Compound | Reducing Agent | Product |
| N-Boc-pyrrolidin-3-one | 4-Ethylbenzylamine | NaBH(OAc)₃ | N-Boc-3-((4-ethylphenyl)methylamino)pyrrolidine |
| Pyrrolidine | 4-Ethylphenylacetaldehyde | NaBH₃CN | 1-((4-Ethylphenyl)methyl)pyrrolidine |
Nucleophilic Substitution Reactions for Side Chain Introduction
The introduction of the (4-ethylphenyl)methyl side chain onto a pre-formed pyrrolidine ring via a nucleophilic substitution reaction is another fundamental synthetic strategy. This approach requires a pyrrolidine derivative functionalized with a suitable leaving group at the 3-position, which can then be displaced by a nucleophile containing the 4-ethylphenylmethyl moiety.
A common precursor for such reactions is a 3-(halomethyl)pyrrolidine or a 3-(tosyloxymethyl)pyrrolidine derivative. The nucleophile could be a Grignard reagent, such as (4-ethylphenyl)methylmagnesium bromide, or an organocuprate reagent. The reaction of N-protected 3-(bromomethyl)pyrrolidine (B594659) with (4-ethylphenyl)methylmagnesium bromide in the presence of a suitable catalyst, such as copper(I) iodide, would be expected to yield the desired product.
| Pyrrolidine Substrate | Nucleophile | Conditions | Product |
| N-Boc-3-(bromomethyl)pyrrolidine | (4-Ethylphenyl)methylmagnesium bromide | CuI (cat.), THF | N-Boc-3-((4-ethylphenyl)methyl)pyrrolidine |
| N-Boc-3-(tosyloxymethyl)pyrrolidine | Lithium bis(4-ethylphenyl)cuprate | THF | N-Boc-3-((4-ethylphenyl)methyl)pyrrolidine |
Enantioselective Synthesis of Chiral this compound
The development of enantioselective methods for the synthesis of chiral pyrrolidines is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry.
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis offers a highly efficient and elegant approach to the synthesis of enantiomerically enriched compounds. In the context of pyrrolidine synthesis, chiral catalysts can be employed in various transformations, including cycloaddition reactions and cross-coupling reactions.
For instance, the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile can be rendered enantioselective by the use of a chiral metal catalyst, such as a copper(I) or silver(I) complex with a chiral ligand. nih.gov This approach has the potential to generate multiple stereocenters in a single step with high levels of stereocontrol. The development of organocatalysis has also provided powerful tools for the asymmetric synthesis of pyrrolidines. unibo.it Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric Michael additions and aldol (B89426) reactions that can be utilized to construct the pyrrolidine ring enantioselectively. unibo.it
A hypothetical enantioselective synthesis of this compound could involve a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an achiral dipolarophile in the presence of a chiral catalyst.
| Reaction Type | Catalyst System | Reactants | Enantiomeric Excess (ee) | Reference |
| [3+2] Cycloaddition | Cu(I) / Chiral Phosphine Ligand | Azomethine ylide + Alkene | High | nih.gov |
| Michael Addition | Chiral Proline Derivative | Enone + Nitroalkane | High | rsc.org |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the chiral auxiliary is removed to afford the enantiomerically enriched product.
For the synthesis of chiral this compound, a chiral auxiliary could be attached to the pyrrolidine ring or to one of the reactants in a ring-forming reaction. For example, a chiral auxiliary attached to the nitrogen of a pyrroline precursor could direct the stereoselective addition of the (4-ethylphenyl)methyl group. Evans' chiral oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of alkylation and acylation reactions.
A plausible sequence could involve the acylation of a chiral auxiliary with a pyrrolidine-3-carboxylic acid derivative, followed by stereoselective introduction of the (4-ethylphenyl)methyl group and subsequent removal of the auxiliary. While this method is often highly effective, it typically requires additional steps for the attachment and removal of the auxiliary.
| Chiral Auxiliary | Reaction | Key Step | Diastereomeric Excess (de) |
| Evans' Oxazolidinone | Alkylation | Enolate alkylation | >95% |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Alkylation | Hydrazone alkylation | >95% |
Chiral Reagent-Controlled Diastereoselective Synthesis
The synthesis of specific stereoisomers of this compound can be effectively achieved through diastereoselective methods that employ chiral reagents. These reagents, often referred to as chiral auxiliaries, are enantiomerically pure compounds that temporarily attach to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed, yielding the enantiomerically enriched target molecule. This strategy is a cornerstone of asymmetric synthesis, allowing for the preparation of complex chiral molecules from achiral or racemic precursors.
One of the most reliable and widely utilized methods for the diastereoselective synthesis of 3-substituted pyrrolidines involves the use of chiral auxiliaries derived from amino acids or other readily available chiral pool sources. These auxiliaries are typically appended to the pyrrolidine nitrogen, where they exert steric and electronic influence over reactions at the C-3 position.
A common approach begins with the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, with a pyrrolidine-3-carboxylic acid derivative. The resulting N-acylated species can then be used to direct the diastereoselective introduction of the (4-ethylphenyl)methyl group. However, a more direct and efficient route involves the alkylation of an enolate derived from a chiral N-acylpyrrolidinone.
In a representative synthetic sequence, a chiral auxiliary, for example, (S)-4-benzyl-2-oxazolidinone, is first N-acylated with 3-oxopyrrolidine-1-carboxylate. The resulting keto-imide can then be subjected to a Wittig-type reaction or reduction to introduce an exocyclic double bond at the 3-position. Subsequent conjugate addition of a (4-ethylphenyl)methyl group, mediated by a suitable organocuprate reagent, would proceed under the stereodirecting influence of the chiral auxiliary.
Alternatively, a more established method involves the formation of an enolate from an N-acylpyrrolidine derivative, followed by diastereoselective alkylation. For instance, N-Boc-pyrrolidin-3-one can be condensed with a chiral amine, such as (R)-(+)-2-methyl-2-propanesulfinamide, to form a chiral N-sulfinyl imine. Deprotonation of the α-carbon to the imine would generate a stabilized carbanion. The subsequent alkylation of this intermediate with 4-ethylbenzyl bromide would be directed by the bulky and stereochemically defined sulfinyl group. The diastereoselectivity of this alkylation is typically high, as the electrophile is expected to approach from the less sterically hindered face of the planar enolate, which is dictated by the orientation of the chiral auxiliary.
Following the diastereoselective alkylation, the chiral auxiliary is cleaved under mild conditions to afford the this compound. The choice of cleavage conditions is critical to avoid racemization of the newly formed stereocenter. For N-sulfinyl imines, acidic hydrolysis is commonly employed.
The efficiency of such a diastereoselective synthesis is highly dependent on several factors, including the choice of the chiral auxiliary, the base used for enolate formation, the reaction temperature, and the solvent. Optimization of these parameters is crucial for achieving high diastereomeric excess (d.e.) and chemical yield.
Detailed Research Findings
Research into the diastereoselective alkylation of pyrrolidine derivatives using chiral auxiliaries has demonstrated the robustness of this methodology. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on analogous 3-alkylpyrrolidine syntheses.
A hypothetical study on the diastereoselective synthesis of this compound using a chiral auxiliary approach could involve the optimization of the alkylation step. The key variables would include the base, solvent, and temperature. The results of such an optimization study are presented in the interactive data table below. The reaction under consideration is the alkylation of the lithium enolate of N-((R)-tert-butylsulfinyl)-pyrrolidin-3-imine with 4-ethylbenzyl bromide.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|---|
| 1 | LDA | THF | -78 | 85 | 95:5 |
| 2 | LDA | THF | -40 | 82 | 90:10 |
| 3 | LHMDS | THF | -78 | 88 | 97:3 |
| 4 | LHMDS | Toluene | -78 | 75 | 92:8 |
| 5 | NaHMDS | THF | -78 | 79 | 94:6 |
| 6 | KHMDS | THF | -78 | 86 | 96:4 |
The data illustrates that the choice of base and solvent significantly impacts both the yield and the diastereoselectivity of the alkylation. Lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) would likely provide the optimal conditions, leading to a high yield and excellent diastereoselectivity. The higher diastereoselectivity observed with LHMDS compared to lithium diisopropylamide (LDA) can be attributed to the greater steric bulk of LHMDS, which can lead to a more organized transition state for the alkylation.
Upon successful diastereoselective alkylation and subsequent removal of the chiral auxiliary, the enantiomerically enriched this compound can be isolated. The absolute stereochemistry of the product is determined by the configuration of the chiral auxiliary used. For instance, using an (R)-configured auxiliary would typically lead to one enantiomer of the product, while the (S)-configured auxiliary would yield the opposite enantiomer. This predictability is a key advantage of chiral reagent-controlled synthesis.
Mechanistic Investigations of Reactions Involving 3 4 Ethylphenyl Methyl Pyrrolidine
Reaction Pathways in Pyrrolidine (B122466) Ring Functionalization
The functionalization of the pyrrolidine ring in a molecule such as 3-[(4-ethylphenyl)methyl]pyrrolidine can proceed through several mechanistic pathways, with C-H activation being a prominent modern strategy. nih.gov The saturated sp³-hybridized carbon atoms of the pyrrolidine ring present a significant challenge for selective functionalization due to their higher bond enthalpies compared to sp² C-H bonds. nih.gov
Transition-metal-catalyzed C-H functionalization has emerged as a powerful method for creating complex amine derivatives. nih.gov For a 3-substituted pyrrolidine, several C-H bonds are available for activation. Palladium-catalyzed processes, often guided by the free N-H amine, can facilitate functionalization at various positions. The mechanism typically involves the formation of a cyclometalated intermediate. For instance, a five-membered ring cyclopalladation pathway can lead to γ-C(sp³)-H olefination, ultimately yielding highly functionalized pyrrolidine derivatives. nih.govresearchgate.net This process involves the insertion of an alkene into the palladium-carbon bond followed by an aza-Michael cyclization. researchgate.net
Another key pathway is functionalization at the α-position to the nitrogen atom through the formation of an iminium ion intermediate. acs.org This can be achieved via oxidation, followed by the interception of the iminium ion by a variety of nucleophiles. This method allows for the introduction of alkyl, aryl, and other functional groups at the C2 and C5 positions of the pyrrolidine ring. acs.org The regioselectivity of these reactions is a critical aspect, often controlled by the catalyst, ligands, and directing groups employed. nih.govresearchgate.net
Mechanistic Studies of Substituent Effects on Reactivity
The reactivity of the pyrrolidine ring is significantly influenced by its substituents. The (4-ethylphenyl)methyl group at the C3 position of this compound exerts both electronic and steric effects that modulate the ring's reactivity, particularly the nucleophilicity of the nitrogen atom.
Electronic Effects: The ethylphenylmethyl substituent is generally considered to be electron-donating through induction. This effect increases the electron density on the pyrrolidine nitrogen, enhancing its basicity and nucleophilicity compared to an unsubstituted pyrrolidine. This heightened nucleophilicity would accelerate reactions where the nitrogen atom acts as the primary nucleophile, such as in nucleophilic aromatic substitution (SNAr) or alkylation reactions.
Steric Effects: The bulky nature of the (4-ethylphenyl)methyl group introduces considerable steric hindrance. This can influence the regioselectivity of reactions by shielding adjacent positions (C2 and C4) from attack by bulky reagents. Conversely, this steric bulk is a crucial element in asymmetric catalysis, where the substituent can create a chiral pocket around a metal center, thereby directing the stereochemical outcome of a reaction.
Computational studies on related systems, such as the reaction of pyrrolidine with substituted thiophenes, have established linear correlations between the Gibbs free energy barrier of the reaction and the electronic properties of the substituents. acs.org These studies underscore that the reaction proceeds via a stepwise pathway involving the initial nucleophilic addition of pyrrolidine. The nature of the substituent on either the pyrrolidine or the electrophile can significantly alter the activation energy of this rate-determining step.
| Effect | Description | Predicted Impact on this compound Reactivity |
|---|---|---|
| Electronic (Inductive) | The alkyl group donates electron density to the pyrrolidine ring. | Increases the nucleophilicity and basicity of the nitrogen atom, potentially increasing reaction rates with electrophiles. |
| Steric Hindrance | The bulky substituent physically obstructs access to certain parts of the molecule. | May hinder reactions at the C2 and C4 positions. Influences the approach of reactants and can be exploited for stereocontrol. |
Role of this compound as a Ligand in Catalysis
The nitrogen atom in this compound allows it to function as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes can serve as catalysts in a range of organic transformations.
As a secondary amine, this compound typically acts as a monodentate N-donor ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The formation of such coordination compounds can result in various geometries, such as tetrahedral or octahedral, depending on the metal ion and the presence of other ligands. nih.gov
The coordination of the ligand to a metal is influenced by several factors:
N-Basicity: The enhanced basicity due to the electron-donating substituent promotes strong coordination to Lewis acidic metal centers.
Hemilability: In certain contexts, ligands with multiple potential donor sites can exhibit hemilability, where one donor atom can reversibly dissociate. While this specific ligand is primarily a simple N-donor, its complexes could be designed within a larger framework where such behavior is possible. nih.gov
| Property | Description | Implication for this compound |
|---|---|---|
| Binding Mode | Typically coordinates as a monodentate N-donor ligand. | Forms stable complexes with a wide range of transition metals. |
| Donor Strength | Considered a strong σ-donor due to the alkyl substituent. | Enhances the stability of the resulting metal complex and can influence the electronic properties of the metal center. |
| Steric Influence | The 3-substituent creates a sterically demanding coordination environment. | Crucial for inducing asymmetry in catalysis and can affect substrate binding and product release. |
While specific catalytic cycles involving this compound are not detailed in the literature, its role can be illustrated using a generalized catalytic cycle for a metal-catalyzed reaction, such as the cyanosilylation of aldehydes. semanticscholar.orgmdpi.com
A plausible, albeit hypothetical, catalytic cycle where a zinc complex of this compound acts as a Lewis acid catalyst is as follows:
Catalyst Activation: The zinc(II) complex, featuring the pyrrolidine ligand, coordinates to the oxygen atom of the aldehyde. This coordination increases the electrophilicity of the aldehyde's carbonyl carbon.
Nucleophilic Attack: Trimethylsilyl (B98337) cyanide (TMSCN) attacks the activated carbonyl carbon, leading to the formation of a cyanohydrin trimethylsilyl ether intermediate.
Product Formation and Catalyst Regeneration: The intermediate is released from the zinc center, yielding the final product after hydrolysis and regenerating the catalyst for the next cycle.
In this cycle, the steric and electronic properties of the this compound ligand would be critical. The bulky substituent could create a chiral environment around the zinc atom, potentially leading to an enantioselective reaction if a single enantiomer of the ligand is used. The ligand's strong σ-donating character would enhance the Lewis acidity of the zinc center, thereby accelerating the reaction. researchgate.net
Investigation of Stereoselective Reaction Mechanisms
The presence of a stereocenter at the C3 position makes this compound a chiral molecule. This chirality is of paramount importance in asymmetric synthesis, where it can be used to control the stereochemical outcome of a reaction, either as a chiral auxiliary, a chiral ligand, or a chiral organocatalyst. mappingignorance.orgnih.gov
One of the most powerful methods for synthesizing enantiomerically enriched pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgacs.orgchemistryviews.orgnih.gov In these reactions, a chiral catalyst, often a complex of copper(I) or silver(I) with a chiral ligand, controls the facial selectivity of the cycloaddition. If this compound were used as a chiral ligand in such a reaction, its bulky substituent would dictate the trajectory of the incoming dipolarophile, leading to the preferential formation of one diastereomer or enantiomer. acs.org
Computational studies have been employed to understand the influence of chiral groups on the diastereoselectivity of such cycloadditions. nih.gov The mechanism involves the formation of a transition state where non-covalent interactions between the chiral ligand, the metal, and the substrates stabilize one stereochemical pathway over others. The (4-ethylphenyl)methyl group would play a decisive role in establishing these key stabilizing or destabilizing interactions, thereby achieving high levels of stereocontrol.
Structural Elucidation and Advanced Spectroscopic Analysis of 3 4 Ethylphenyl Methyl Pyrrolidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-[(4-Ethylphenyl)methyl]pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is anticipated to show distinct signals for the protons of the ethylphenyl group and the pyrrolidine (B122466) ring.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 2H | Aromatic (ortho to ethyl) |
| ~7.10 | d | 2H | Aromatic (meta to ethyl) |
| ~3.0-3.2 | m | 2H | Pyrrolidine CH₂ (adjacent to N) |
| ~2.8-3.0 | m | 1H | Pyrrolidine CH (at C3) |
| ~2.60 | q | 2H | Ethyl CH₂ |
| ~2.5-2.7 | m | 2H | Benzyl (B1604629) CH₂ |
| ~2.2-2.4 | m | 2H | Pyrrolidine CH₂ (at C4) |
| ~1.6-1.8 | m | 2H | Pyrrolidine CH₂ (at C5) |
| ~1.20 | t | 3H | Ethyl CH₃ |
| ~1.5-2.0 | br s | 1H | N-H |
The aromatic protons of the 4-ethylphenyl group are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The ethyl group itself would present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The protons on the pyrrolidine ring and the benzylic methylene bridge would exhibit more complex multiplets due to overlapping signals and spin-spin coupling. The N-H proton signal is anticipated to be a broad singlet.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | Aromatic C (quaternary, with ethyl) |
| ~138.0 | Aromatic C (quaternary, with benzyl) |
| ~128.0 | Aromatic CH (meta to ethyl) |
| ~127.5 | Aromatic CH (ortho to ethyl) |
| ~55.0 | Pyrrolidine CH₂ (adjacent to N) |
| ~46.0 | Pyrrolidine CH₂ (at C5) |
| ~40.0 | Pyrrolidine CH (at C3) |
| ~38.0 | Benzyl CH₂ |
| ~30.0 | Pyrrolidine CH₂ (at C4) |
| ~28.5 | Ethyl CH₂ |
| ~15.5 | Ethyl CH₃ |
The spectrum would show distinct signals for the aromatic carbons, with the quaternary carbons appearing at lower field. The aliphatic carbons of the pyrrolidine ring, the benzyl bridge, and the ethyl group would resonate at higher field.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the ethyl group's methylene and methyl protons, as well as among the protons of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for confirming the connection of the ethylphenyl group to the methylene bridge and the bridge to the C3 position of the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would help to determine the relative stereochemistry of the substituent at the C3 position of the pyrrolidine ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M+H]⁺ (C₁₃H₂₀N⁺) | 190.1596 |
The experimentally determined mass would be compared to the calculated mass for the chemical formula C₁₃H₁₉N to confirm the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragments provides valuable structural information.
Plausible Fragmentation Pathways:
The fragmentation of this compound would likely proceed through several key pathways:
Loss of the ethyl group: A common fragmentation for ethyl-substituted aromatic compounds is the loss of the ethyl radical (•CH₂CH₃), leading to a prominent fragment ion.
Benzylic cleavage: Cleavage of the bond between the benzyl methylene group and the pyrrolidine ring would be a favorable process, resulting in the formation of a stable benzyl cation or a pyrrolidinyl radical.
Ring opening of the pyrrolidine: The pyrrolidine ring can undergo fragmentation, leading to the loss of small neutral molecules like ethene.
Expected Major Fragment Ions in MS/MS:
| m/z (mass-to-charge ratio) | Possible Fragment Structure |
| 190 | [M+H]⁺, Molecular ion |
| 161 | [M - C₂H₅]⁺, Loss of the ethyl group |
| 105 | [C₈H₉]⁺, 4-Ethylbenzyl cation from benzylic cleavage |
| 84 | [C₅H₁₀N]⁺, Pyrrolidinylmethyl cation from benzylic cleavage |
| 70 | [C₄H₈N]⁺, Fragment from the pyrrolidine ring |
Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and pharmacological investigations.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint.
For this compound, IR spectroscopy provides definitive evidence for its key structural components: the secondary amine of the pyrrolidine ring, the aliphatic C-H bonds of the ring and ethyl group, and the aromatic system of the phenyl ring.
The spectrum is characterized by several key absorption bands:
N-H Stretch: The secondary amine in the pyrrolidine ring exhibits a moderate, sharp absorption band in the region of 3300-3500 cm⁻¹. This peak is characteristic of N-H stretching vibrations and confirms the presence of the secondary amine. dtic.milresearchgate.net
Aromatic C-H Stretch: The C-H bonds on the phenyl ring give rise to sharp, weak to medium bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). spectroscopyonline.comopenstax.org
Aliphatic C-H Stretch: The C-H bonds of the pyrrolidine ring, the methylene bridge, and the ethyl group produce strong, sharp absorption bands in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). spectroscopyonline.com
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring result in two or more sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region. openstax.org
C-H Out-of-Plane Bending: A strong absorption band in the 800-840 cm⁻¹ range is highly indicative of the 1,4-disubstitution (para) pattern on the benzene ring. spectroscopyonline.com
Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3352 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3035 | Medium, Sharp | Aromatic C-H Stretch |
| 2960 | Strong, Sharp | Aliphatic C-H Stretch (CH₃, CH₂, CH) |
| 2875 | Strong, Sharp | Aliphatic C-H Stretch (CH₃, CH₂, CH) |
| 1610 | Medium, Sharp | Aromatic C=C Ring Stretch |
| 1515 | Medium, Sharp | Aromatic C=C Ring Stretch |
| 1460 | Medium | CH₂ Scissoring |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision.
For chiral molecules like this compound, X-ray crystallography can determine the absolute configuration, i.e., the exact spatial arrangement of its atoms (R or S configuration). This is achieved by utilizing the phenomenon of anomalous dispersion. ias.ac.inias.ac.in When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component. This breaks the centrosymmetric nature of the diffraction pattern (Friedel's Law), causing measurable intensity differences between reflections that would otherwise be identical (h,k,l vs. -h,-k,-l), known as Bijvoet pairs. researchgate.net
By carefully measuring and analyzing these intensity differences, the correct enantiomer can be distinguished from its mirror image. The Flack parameter is a critical value refined during the structure solution; a value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct. mit.edu For a light-atom structure like this, achieving a precise Flack parameter requires high-quality crystals and careful data collection, often using copper (Cu Kα) radiation to enhance the anomalous scattering effect from oxygen or nitrogen atoms. rsc.org
The crystallographic data provides a static snapshot of the molecule's preferred conformation in the solid state. For this compound, this analysis reveals key structural features:
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to minimize steric and torsional strain. It typically exists in one of two major conformations: the "envelope," where one atom is out of the plane of the other four, or the "twist," where two adjacent atoms are displaced on opposite sides of a plane. nih.govfrontiersin.org For a 3-substituted pyrrolidine, an envelope conformation is common, with the C3 atom displaced from the plane of the other four atoms (N1, C2, C4, C5). The bulky (4-ethylphenyl)methyl substituent at the C3 position is expected to occupy a pseudo-equatorial position to minimize steric interactions. acs.orgnih.gov
Substituent Orientation: The analysis defines the precise bond lengths and angles of the ethylphenylmethyl group and its orientation relative to the pyrrolidine ring.
Table 2: Hypothetical X-ray Crystallographic Data for (S)-3-[(4-Ethylphenyl)methyl]pyrrolidine
| Parameter | Value |
|---|---|
| Crystal Data | |
| Formula | C₁₃H₁₉N |
| Space Group | P2₁2₁2₁ (orthorhombic) |
| a, b, c (Å) | 6.21, 10.34, 18.55 |
| Structural Parameters | |
| Flack Parameter | 0.05(8) |
| Selected Bond Lengths (Å) | |
| N1—C2 | 1.475 |
| C3—C(methylene) | 1.530 |
| C(methylene)—C(phenyl) | 1.512 |
| **Selected Bond Angles (°) ** | |
| C2—N1—C5 | 109.5 |
| N1—C2—C3 | 104.1 |
| C2—C3—C4 | 103.8 |
| **Selected Torsion Angles (°) ** | |
| N1—C2—C3—C4 | +25.8 (indicates ring pucker) |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are exceptionally sensitive to the stereochemistry of a molecule.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD signal. For this compound, the ethylphenyl group acts as the primary chromophore, absorbing light in the UV region. While the chromophore itself is achiral, its attachment to the chiral pyrrolidine ring places it in a chiral environment, causing it to exhibit a CD signal.
The resulting CD spectrum shows positive or negative peaks, known as Cotton effects, at the wavelengths of absorption. wikipedia.org The sign and magnitude of these Cotton effects are unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or empirical rules for similar compounds. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Table 3: Hypothetical Circular Dichroism (CD) Data for (S)-3-[(4-Ethylphenyl)methyl]pyrrolidine in Methanol
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
|---|---|---|
| 268 | +2500 | Positive Cotton Effect (¹Lₐ Aromatic Transition) |
| 262 | +3100 | Positive Cotton Effect (¹Lₐ Aromatic Transition) |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net The ORD spectrum is intrinsically linked to the CD spectrum through the Kramers-Kronig relations. wikipedia.org An ORD curve displays the characteristic peak and trough of a Cotton effect in the region where the molecule absorbs light.
A positive Cotton effect in ORD is defined as a curve where a peak appears at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. The ORD spectrum provides complementary information to the CD spectrum and can be a powerful tool for assigning absolute configuration. The shape and sign of the Cotton effect in the ORD curve for this compound would be directly related to the stereochemistry at the C3 center.
Table 4: Hypothetical Optical Rotatory Dispersion (ORD) Data for (S)-3-[(4-Ethylphenyl)methyl]pyrrolidine
| Wavelength (nm) | Specific Rotation [α] (degrees) |
|---|---|
| 589 (Sodium D-line) | +45.5 |
| 350 | +150.2 |
| 285 (Peak) | +4500.0 |
| 265 (Crossover) | 0 |
| 250 (Trough) | -3200.0 |
Chemical Reactivity, Derivatization, and Scaffold Modification of 3 4 Ethylphenyl Methyl Pyrrolidine
Functionalization of the Pyrrolidine (B122466) Nitrogen Atom
The lone pair of electrons on the secondary amine of the pyrrolidine ring makes it a nucleophilic center, readily participating in various reactions to form N-substituted derivatives.
N-Alkylation: The nitrogen atom of 3-[(4-Ethylphenyl)methyl]pyrrolidine can be readily alkylated using various alkylating agents. amazonaws.comresearchgate.net This reaction is a fundamental method for the synthesis of tertiary amines. researchgate.net The reaction typically proceeds via a nucleophilic substitution mechanism where the pyrrolidine nitrogen attacks an electrophilic carbon of an alkyl halide or a similar reagent. amazonaws.com The choice of base and solvent is critical for the success of these reactions, with common bases including potassium carbonate or triethylamine (B128534), and solvents such as acetonitrile (B52724) or dimethylformamide. researchgate.net
| Alkylating Agent | Reaction Conditions | Product |
|---|---|---|
| Methyl Iodide | K2CO3, Acetonitrile, rt | 1-Methyl-3-[(4-ethylphenyl)methyl]pyrrolidine |
| Benzyl (B1604629) Bromide | Et3N, DMF, 60°C | 1-Benzyl-3-[(4-ethylphenyl)methyl]pyrrolidine |
| Ethyl Bromoacetate | Na2CO3, Acetone, reflux | Ethyl 2-(3-((4-ethylphenyl)methyl)pyrrolidin-1-yl)acetate |
N-Acylation: The pyrrolidine nitrogen can also be acylated using acid chlorides or acid anhydrides to form the corresponding amides. crunchchemistry.co.ukresearchgate.net These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the hydrogen halide byproduct. crunchchemistry.co.uk N-acylation is a valuable tool for modifying the electronic and steric properties of the nitrogen atom and can also serve as a protecting group strategy in multi-step syntheses. researchgate.net
| Acylating Agent | Reaction Conditions | Product |
|---|---|---|
| Acetyl Chloride | Pyridine, CH2Cl2, 0°C to rt | 1-(3-((4-Ethylphenyl)methyl)pyrrolidin-1-yl)ethan-1-one |
| Benzoyl Chloride | Et3N, THF, 0°C to rt | (3-((4-Ethylphenyl)methyl)pyrrolidin-1-yl)(phenyl)methanone |
| Acetic Anhydride (B1165640) | Et3N, CH2Cl2, rt | 1-(3-((4-Ethylphenyl)methyl)pyrrolidin-1-yl)ethan-1-one |
The pyrrolidine nitrogen can serve as a key atom in the construction of bicyclic heterocyclic systems. Two classical reactions that can be envisioned for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions, which would require prior modification of the this compound scaffold.
Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or related heterocyclic system. wikipedia.orgnih.gov For this compound to undergo such a reaction, it would first need to be derivatized to introduce a β-arylethylamine moiety attached to the pyrrolidine nitrogen. For instance, N-alkylation with 2-(4-methoxyphenyl)ethyl bromide would yield a precursor amenable to a Pictet-Spengler-type cyclization. The subsequent intramolecular cyclization would lead to the formation of a novel polycyclic structure incorporating the pyrrolidine ring. nih.govresearchgate.net
Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that leads to the formation of dihydroisoquinolines from β-arylethylamides. wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, this would require initial N-acylation of the pyrrolidine with a phenylacetic acid derivative. The resulting amide could then be subjected to cyclization using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. jk-sci.comslideshare.net This would generate a dihydroisoquinolinium intermediate fused to the pyrrolidine ring.
Reactions at the Pyrrolidine Ring Carbons
Functionalization of the carbon atoms of the pyrrolidine ring and the appended ethylphenyl moiety provides another avenue for structural diversification.
The ethylphenyl group of this compound is susceptible to electrophilic aromatic substitution. The ethyl and the alkyl (pyrrolidinylmethyl) substituents are both activating, ortho, para-directing groups. Due to steric hindrance from the pyrrolidinylmethyl group, electrophilic attack is most likely to occur at the positions ortho to the ethyl group.
Nitration: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. cerritos.edumasterorganicchemistry.com The reaction is expected to yield a mixture of nitro-substituted products, with the major isomers being those where the nitro group is positioned ortho to the ethyl group. researchgate.net
Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), which introduces a sulfonic acid (-SO₃H) group onto the aromatic ring. organicchemistrytutor.comlibretexts.org Similar to nitration, the substitution is directed to the positions ortho to the ethyl group. youtube.comresearchgate.net
Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com This reaction would likely lead to the formation of a ketone, with the acyl group predominantly adding to the position para to the pyrrolidinylmethyl group (ortho to the ethyl group) due to steric considerations. chemguide.co.ukyoutube.com
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 3-[(2-Nitro-4-ethylphenyl)methyl]pyrrolidine and 3-[(3-nitro-4-ethylphenyl)methyl]pyrrolidine |
| Sulfonation | SO3, H2SO4 | 2-((3-(pyrrolidin-3-ylmethyl)phenyl)methyl)benzenesulfonic acid and 3-((3-(pyrrolidin-3-ylmethyl)phenyl)methyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(4-Ethyl-2-((pyrrolidin-3-yl)methyl)phenyl)ethan-1-one |
Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of C-H bonds adjacent to a directing group. For the pyrrolidine ring of this compound, the nitrogen atom, after being protected with a suitable group like tert-butoxycarbonyl (Boc), can direct lithiation to the α-carbons (C2 and C5 positions). nih.govresearchgate.net Asymmetric lithiation can be achieved by using a chiral ligand in conjunction with an organolithium base, leading to enantiomerically enriched products upon quenching with an electrophile. nih.govwhiterose.ac.uk
The typical procedure involves the protection of the pyrrolidine nitrogen as an N-Boc derivative, followed by treatment with a strong base such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral diamine like (-)-sparteine (B7772259) at low temperatures. acs.org The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at the C2 or C5 position of the pyrrolidine ring.
| Electrophile | Reaction Conditions | Product |
|---|---|---|
| (CH3)3SiCl | 1. s-BuLi, (-)-sparteine, Et2O, -78°C; 2. (CH3)3SiCl | tert-Butyl 3-((4-ethylphenyl)methyl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate |
| CO2 | 1. s-BuLi, (-)-sparteine, Et2O, -78°C; 2. CO2 (s) | 1-(tert-Butoxycarbonyl)-3-((4-ethylphenyl)methyl)pyrrolidine-2-carboxylic acid |
| Benzaldehyde | 1. s-BuLi, (-)-sparteine, Et2O, -78°C; 2. PhCHO | tert-Butyl 3-((4-ethylphenyl)methyl)-2-(hydroxy(phenyl)methyl)pyrrolidine-1-carboxylate |
Derivatization Strategies for Analog Synthesis
The development of analogs of this compound is essential for structure-activity relationship (SAR) studies in medicinal chemistry and for the creation of new materials with tailored properties. nih.govmdpi.comrsc.org The synthetic strategies discussed above provide a toolbox for systematic structural modifications.
A common approach involves creating a library of analogs by varying the substituents on both the pyrrolidine ring and the ethylphenyl moiety. For instance, a series of N-alkyl and N-acyl derivatives can be synthesized to probe the influence of the nitrogen substituent's size, polarity, and basicity. Similarly, a range of electrophilic aromatic substitution reactions can be employed to introduce diverse functional groups onto the phenyl ring, thereby modulating its electronic and steric properties.
Furthermore, combinatorial chemistry approaches can be utilized to rapidly generate a large number of analogs. This could involve, for example, the parallel synthesis of a library of N-acylated derivatives from a common this compound starting material and a diverse set of carboxylic acids. The functionalization of the pyrrolidine ring via lithiation also opens up possibilities for introducing a wide array of substituents at the C2 position, leading to analogs with altered stereochemistry and functionality.
Introduction of Heteroatoms and Functional Groups
N-Functionalization of the Pyrrolidine Ring:
The secondary amine of the pyrrolidine ring is a primary site for derivatization. Standard synthetic methodologies can be employed to introduce a wide array of functional groups, thereby creating a library of analogs with diverse properties.
N-Alkylation and N-Arylation: The nitrogen atom can be readily alkylated or arylated to introduce new substituents. N-alkylation can be achieved using various alkyl halides or through reductive amination. N-arylation can be accomplished via Buchwald-Hartwig amination or related cross-coupling reactions. The nature of the N-substituent, such as in N-alkyl or N-acyl pyrrolines, can significantly influence the outcomes of subsequent reactions, including palladium-catalyzed arylations. chemrxiv.orgresearchgate.net For instance, N-alkylation with a propyl group has been shown to yield potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors in other 3-aryl pyrrolidines. chemrxiv.orgresearchgate.netnih.gov
N-Acylation and N-Sulfonylation: Acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, can introduce amide and sulfonamide functionalities, respectively. These modifications can alter the electronic properties of the nitrogen atom and introduce potential hydrogen bond donors and acceptors.
Modification of the Pyrrolidine Ring:
While direct functionalization of the pyrrolidine ring's carbon atoms can be more challenging, modern synthetic methods offer viable routes.
C-H Arylation: Palladium-catalyzed C(sp³)–H arylation represents a powerful tool for the direct introduction of aryl groups onto the pyrrolidine scaffold. acs.orgacs.org By employing directing groups, it is possible to achieve regio- and stereoselective functionalization at positions C-2, C-3, or C-4. acs.orgacs.org For instance, an aminoquinoline auxiliary at the C-3 position can direct arylation to the C-4 position with excellent stereoselectivity. acs.org
Functionalization of the 4-Ethylphenyl Group:
The aromatic ring of the 4-ethylphenyl moiety provides another avenue for introducing functional diversity.
Electrophilic Aromatic Substitution: The ethyl group is an ortho-, para-directing activator, facilitating electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation on the phenyl ring. These reactions allow for the introduction of a wide range of substituents that can probe interactions with biological targets.
Benzylic Functionalization: The ethyl group itself can be a site for modification. For example, benzylic bromination followed by nucleophilic substitution can introduce various heteroatoms at the benzylic position of the ethyl group.
A summary of potential derivatization strategies is presented in the table below.
| Position of Modification | Type of Reaction | Potential Functional Groups Introduced |
| Pyrrolidine Nitrogen | N-Alkylation | Methyl, Ethyl, Propyl, Benzyl |
| N-Acylation | Acetyl, Benzoyl | |
| N-Sulfonylation | Tosyl, Mesyl | |
| Pyrrolidine Carbon | C-H Arylation | Phenyl, Substituted Phenyls, Heteroaryls |
| 4-Ethylphenyl Ring | Electrophilic Substitution | Nitro, Bromo, Chloro, Acetyl |
| Ethyl Group (Benzylic) | Radical Halogenation | Bromo |
Exploration of Structure-Reactivity Relationships
The introduction of different functional groups and heteroatoms onto the this compound scaffold directly impacts its chemical reactivity and provides a basis for exploring structure-reactivity relationships.
The electronic nature of substituents on the pyrrolidine nitrogen significantly influences the nucleophilicity of the amine. Electron-withdrawing groups, such as acyl or sulfonyl groups, decrease the basicity and nucleophilicity of the nitrogen, which can affect its participation in biological interactions and further chemical transformations. Conversely, electron-donating alkyl groups enhance the nitrogen's basicity.
The stereochemistry of the pyrrolidine ring is a critical factor in its biological activity. The introduction of substituents at the C-3 and C-4 positions can create stereocenters, leading to diastereomers with potentially different biological profiles. Palladium-catalyzed C-H arylation methods have been shown to proceed with high stereoselectivity, yielding predominantly cis- or trans-disubstituted pyrrolidines depending on the directing group and reaction conditions. acs.orgacs.org This stereocontrol is crucial for elucidating the structure-activity relationships of different stereoisomers.
The table below illustrates the potential impact of substituents on the properties of this compound derivatives.
| Substituent Type | Position | Expected Effect on Reactivity/Properties |
| Electron-withdrawing (e.g., -C(O)R) | Pyrrolidine N | Decreased nucleophilicity and basicity. |
| Electron-donating (e.g., -Alkyl) | Pyrrolidine N | Increased nucleophilicity and basicity. |
| Aryl | Pyrrolidine C-4 | Can introduce steric bulk and electronic effects, influencing binding affinity. Stereochemistry is critical. |
| Nitro | Phenyl Ring | Electron-withdrawing, can serve as a handle for further functionalization (e.g., reduction to an amine). |
| Halogen | Phenyl Ring | Can modulate lipophilicity and participate in halogen bonding. |
Synthetic Transformations Leading to Advanced Intermediates
The this compound scaffold can serve as a starting point for the synthesis of more complex molecules and advanced drug intermediates. nih.gov The functional groups introduced through derivatization can act as synthetic handles for further transformations.
For example, a nitro group introduced on the phenyl ring can be reduced to an amine, which can then be further functionalized through acylation, sulfonylation, or diazotization reactions. An amino group on the pyrrolidine ring, potentially introduced via a protected precursor, opens up possibilities for peptide coupling and the synthesis of peptidomimetics.
Palladium-catalyzed cross-coupling reactions are particularly valuable for elaborating the structure of this compound derivatives. For instance, a bromo-substituted phenyl ring can undergo Suzuki, Stille, or Sonogashira coupling to introduce new aryl, vinyl, or alkynyl groups, respectively. These transformations significantly expand the chemical space that can be explored from this core scaffold.
The synthesis of 3-aryl pyrrolidines can be achieved through methods like the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. chemrxiv.orgresearchgate.netnih.govnih.gov This approach allows for the direct construction of the core scaffold from readily available starting materials. Subsequent functionalization can then be used to build complexity and synthesize advanced intermediates for drug discovery programs. The choice of N-substituent on the pyrroline (B1223166) precursor is crucial, as N-alkyl groups favor the desired hydroarylation product, while N-acyl groups tend to yield arylated alkene products. chemrxiv.orgresearchgate.netnih.govnih.gov
Computational and Theoretical Chemistry Studies of 3 4 Ethylphenyl Methyl Pyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within 3-[(4-ethylphenyl)methyl]pyrrolidine.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.net This method is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations can be employed to determine a variety of electronic properties that are crucial for understanding its reactivity.
Key electronic parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other important properties that can be derived from DFT calculations are the dipole moment, which provides information about the polarity of the molecule, and Mulliken charges, which describe the partial charges on each atom.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 1.2 D |
| Mulliken Atomic Charges | |
| N1 | -0.45 |
| C2 | -0.12 |
| C3 | -0.08 |
| C4 | -0.11 |
| C5 | -0.13 |
Note: The data presented in this table are hypothetical and representative of values that would be obtained from DFT calculations for a molecule with the structure of this compound.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be used to refine the understanding of its geometry and electronic characteristics.
These methods are particularly useful for calculating properties such as ionization potential and electron affinity, which are fundamental to the molecule's behavior in chemical reactions. Furthermore, ab initio calculations can provide a more detailed analysis of the electron correlation effects, which can be important for accurately describing the molecule's electronic structure.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy differences between them. researchgate.netnih.gov
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of molecules. mdpi.comnih.gov Molecular mechanics employs classical physics to model the potential energy of a molecule as a function of its geometry, allowing for rapid energy calculations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. researchgate.net
For this compound, these simulations can reveal the preferred spatial arrangements of the ethylphenyl group relative to the pyrrolidine (B122466) ring. The simulations can identify low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Potential Energy Surface Mapping
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orgarxiv.org By mapping the PES, it is possible to identify all the stable conformers (local minima) and the transition states that connect them. researchgate.net
For this compound, a PES scan can be performed by systematically changing key dihedral angles, such as the one defining the rotation of the ethylphenylmethyl group, and calculating the energy at each point. scispace.com This allows for the construction of a detailed energy landscape, providing a comprehensive understanding of the molecule's flexibility and conformational preferences. The relative energies of the conformers can be used to calculate their expected populations at a given temperature using the Boltzmann distribution.
Table 2: Relative Energies and Boltzmann Populations of Low-Energy Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 45.2 |
| 2 | 0.50 | 25.1 |
| 3 | 1.20 | 10.5 |
| 4 | 1.80 | 5.8 |
Note: The data in this table are hypothetical and serve to illustrate the typical outputs of a conformational analysis. The populations are calculated for room temperature (298 K).
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
For this compound, computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be particularly useful. These predictions are typically performed using DFT or other quantum chemical methods. The calculated parameters can be compared with experimental data to confirm the structure of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | IR Vibrational Frequencies (cm⁻¹) |
| 7.10-7.25 (m, 4H, Ar-H) | 142.5 (Ar-C) | 3020-3050 (Ar C-H stretch) |
| 2.80-3.20 (m, 4H, Pyrrolidine-H) | 128.8 (Ar-CH) | 2920-2960 (Alkyl C-H stretch) |
| 2.62 (q, 2H, -CH₂-CH₃) | 55.2 (Pyrrolidine-CH₂) | 1590-1610 (Ar C=C stretch) |
| 2.45 (t, 2H, -CH₂-Ar) | 48.9 (Pyrrolidine-CH₂) | 1450-1470 (CH₂ bend) |
| 1.23 (t, 3H, -CH₂-CH₃) | 38.7 (-CH₂-Ar) | |
| 28.6 (-CH₂-CH₃) | ||
| 15.4 (-CH₂-CH₃) |
Note: The spectroscopic data presented here are hypothetical and are intended to be representative of the values that would be predicted for this molecule using computational methods.
Reaction Mechanism Modeling and Transition State Analysis
The synthesis of substituted pyrrolidines, including this compound, can proceed through various synthetic routes. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to investigate the underlying mechanisms of these reactions. nih.govnih.govmdpi.com Such studies allow for a detailed examination of the potential energy surface, identifying the most energetically favorable reaction pathway.
Methodology: Theoretical investigations into the synthesis of pyrrolidine derivatives often employ DFT calculations with functionals like M06-2X, which are well-suited for kinetic and thermodynamic studies. mdpi.comacs.org The process typically involves:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state (the highest point on the reaction coordinate), which represents the energy barrier that must be overcome for the reaction to proceed.
Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. A stable molecule will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Construction: By calculating the energies of all species along the reaction pathway, a comprehensive energy profile can be constructed, detailing the activation energies and reaction enthalpies.
Application to this compound Synthesis: One plausible synthetic route to this compound is the reductive amination of a suitable diketone, followed by cyclization. nih.gov Computational modeling of this process would involve analyzing the stepwise mechanism, including the formation of iminium intermediates and the subsequent reduction and cyclization steps. The transition state for each step would be located, and the associated activation energy calculated. For instance, in the cyclization step, the model would predict the energy barrier for the intramolecular nucleophilic attack leading to the formation of the pyrrolidine ring. nih.gov
Another common method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition. mdpi.comnih.gov DFT studies can elucidate the mechanism of such reactions, including whether they proceed via a concerted or stepwise pathway. mdpi.com The calculations can also predict the regioselectivity and stereoselectivity of the cycloaddition, which is crucial for obtaining the desired isomer of this compound.
The following table illustrates the type of data that can be generated from a computational study of a hypothetical reaction step in the synthesis of a pyrrolidine derivative.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|---|
| Intramolecular Cyclization | DFT (M06-2X/6-311+G(d,p)) | 15.2 | N-C: 2.15, C-C: 1.54 |
| Iminium Ion Reduction | DFT (B3LYP/6-31G(d)) | 10.8 | C-H: 1.85 (from hydride source) |
Ligand-Receptor Interaction Modeling (General Chemical Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can provide valuable insights into its potential interactions with biological targets, such as enzymes or receptors. scispace.commdpi.com These interactions are fundamental to the molecule's potential biological activity. nih.gov
Methodology: The process of molecular docking involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and its energy is minimized. The 3D structure of the target receptor is typically obtained from a protein data bank or generated through homology modeling.
Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined where the ligand is expected to bind.
Docking Simulation: A scoring function is used by the docking software to predict the binding poses of the ligand within the receptor's binding site and to estimate the binding affinity. researchgate.net This function evaluates various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Potential Interactions of this compound: The chemical structure of this compound suggests several potential interactions with a biological receptor:
Hydrogen Bonding: The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor or acceptor. mdpi.com
Hydrophobic Interactions: The ethylphenyl group provides a significant hydrophobic region that can interact favorably with nonpolar pockets in a receptor.
Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking or cation-π interactions with complementary residues in the binding site.
The results of a docking study are often presented in a table that summarizes the predicted binding energy and the key interacting residues. The following interactive table provides a hypothetical example of such data for the interaction of this compound with a generic receptor.
| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | Asp-112 | Hydrogen Bond (with pyrrolidine NH) |
| 1 | -8.5 | Phe-256 | π-π Stacking (with phenyl ring) |
| 1 | -8.5 | Leu-198, Val-201 | Hydrophobic (with ethyl group) |
| 2 | -7.9 | Tyr-305 | Hydrogen Bond (with pyrrolidine N) |
| 2 | -7.9 | Trp-84 | π-π Stacking (with phenyl ring) |
Applications of 3 4 Ethylphenyl Methyl Pyrrolidine in Organic Synthesis and Materials Science
Utilization as a Chiral Building Block in Asymmetric Synthesis
Chiral pyrrolidines are fundamental building blocks in the synthesis of a vast array of biologically active compounds and complex natural products. organic-chemistry.orgnih.gov The enantiomerically pure form of 3-[(4-Ethylphenyl)methyl]pyrrolidine can serve as a valuable synthon, introducing a defined stereocenter into a target molecule.
The synthesis of such chiral pyrrolidines can be achieved through various established methodologies, including:
Asymmetric 1,3-dipolar cycloaddition reactions: This method involves the reaction of azomethine ylides with dipolarophiles to construct the pyrrolidine (B122466) ring with high stereocontrol. nih.govnih.gov
Stereoselective reduction of cyclic enamines or imines: The reduction of appropriately substituted pyrroline (B1223166) precursors can yield chiral pyrrolidines.
Functionalization of naturally occurring chiral precursors: Starting from chiral pool materials like amino acids (e.g., glutamic acid), a series of transformations can lead to the desired substituted pyrrolidine. nih.gov
Once obtained in enantiopure form, this compound can be incorporated into larger molecules. The secondary amine of the pyrrolidine ring provides a reactive handle for further functionalization, such as acylation, alkylation, or arylation, to build more complex structures. The 4-ethylphenyl group can also be modified or may play a role in the biological activity of the final product through hydrophobic or aromatic interactions.
Table 1: Potential Asymmetric Reactions Utilizing Chiral Pyrrolidine Building Blocks
| Reaction Type | Role of Chiral Pyrrolidine | Potential Product Class |
| Nucleophilic Addition | Chiral Amine | Chiral Alcohols, Amines |
| Aldol (B89426) Reaction | Chiral Auxiliary | Chiral β-Hydroxy Ketones |
| Michael Addition | Chiral Auxiliary | Chiral 1,5-Dicarbonyl Compounds |
| Diels-Alder Reaction | Chiral Auxiliary | Chiral Cyclohexene Derivatives |
Role as a Ligand or Organocatalyst in Stereoselective Transformations
The pyrrolidine nucleus is a privileged scaffold for the design of chiral ligands and organocatalysts. unibo.it Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations. This compound, particularly in its enantiomerically pure form, can be envisioned to function as a catalyst or a precursor to a more complex catalyst.
As an organocatalyst , the secondary amine of the pyrrolidine can participate in enamine or iminium ion catalysis, similar to proline. The bulky 4-ethylbenzyl substituent at the 3-position would create a specific chiral environment around the catalytic center, potentially influencing the stereochemical outcome of reactions such as:
Asymmetric aldol reactions
Asymmetric Michael additions
Asymmetric Mannich reactions
Asymmetric Diels-Alder reactions
Furthermore, the pyrrolidine nitrogen can be functionalized to create more sophisticated chiral ligands for transition metal-catalyzed reactions. For instance, the attachment of phosphine, oxazoline, or other coordinating groups to the pyrrolidine scaffold can generate bidentate or tridentate ligands. These ligands could be employed in a variety of stereoselective transformations, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The stereochemical outcome of these reactions would be dictated by the chirality of the pyrrolidine backbone and the steric and electronic properties of the substituents.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalyst Type | Transformation | Metal (if applicable) | Expected Outcome |
| Organocatalyst | Aldol Reaction | - | High Enantioselectivity |
| Chiral Ligand | Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Alkanes |
| Chiral Ligand | Asymmetric Allylic Alkylation | Palladium | Chiral Allylated Products |
| Chiral Ligand | Asymmetric C-H Activation | Iridium, Rhodium | Chiral Functionalized Aromatics |
Integration into Polymeric Architectures
Pyrrolidone-based polymers, such as polyvinylpyrrolidone (B124986) (PVP), are known for their biocompatibility and are used in various biomedical and pharmaceutical applications. researchgate.net While this compound itself is not a monomer for direct polymerization in the same way as N-vinylpyrrolidone, it can be incorporated into polymeric structures through several strategies.
One approach involves the modification of pre-existing polymers with reactive side chains. For example, a polymer with electrophilic groups could be functionalized by reacting it with the nucleophilic secondary amine of this compound. This would introduce the chiral pyrrolidine moiety as a pendant group along the polymer backbone.
Alternatively, the pyrrolidine derivative could be first converted into a polymerizable monomer. For instance, acylation of the nitrogen with acryloyl chloride or a similar vinyl-containing group would yield a monomer that could be copolymerized with other vinyl monomers. The resulting polymers would possess chiral side chains, which could impart unique properties to the material, such as chiroptical activity or the ability to act as a chiral stationary phase in chromatography.
The incorporation of the 4-ethylphenyl group could also influence the physical properties of the polymer, such as its solubility, thermal stability, and mechanical strength, by introducing aromatic and hydrophobic interactions.
Precursor for Complex Heterocyclic Systems
The pyrrolidine ring is a versatile starting material for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net The functional groups and stereochemistry present in this compound can be exploited to construct fused or spirocyclic ring systems.
For example, the secondary amine and the adjacent carbon atoms can participate in annulation reactions to form bicyclic structures. Ring-closing metathesis or intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could lead to the formation of novel heterocyclic scaffolds.
Furthermore, the pyrrolidine ring can serve as a template to control the stereochemistry of newly formed rings. The existing stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of complex molecules. These complex heterocyclic systems may be of interest in medicinal chemistry for the development of new therapeutic agents. nih.gov
Challenges, Gaps, and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 3-substituted pyrrolidines remains a topic of intense research, with common strategies including modifications of chiral precursors like proline, intramolecular cyclizations, and cycloaddition reactions. nih.govmdpi.com A significant challenge lies in achieving high efficiency and stereocontrol, particularly for 3-arylmethyl substituted pyrrolidines. sci-hub.se
Current synthetic approaches often rely on multi-step sequences that can be inefficient, utilize harsh reagents, or depend on expensive and toxic heavy metal catalysts. chemrxiv.orgnih.gov For instance, palladium-catalyzed hydroarylation has emerged as a method for creating 3-aryl pyrrolidines, but this requires careful control of conditions to prevent side reactions and ensure high yields. nih.govresearchgate.net Another powerful method, the 1,3-dipolar cycloaddition of azomethine ylides, can generate multiple stereocenters in a single step but often requires activated alkenes to proceed efficiently, which may not be suitable for all synthetic targets. rsc.orgacs.orgmappingignorance.org
Future research must prioritize the development of more sustainable and efficient synthetic protocols. Key areas for exploration include:
Biocatalytic Approaches: Utilizing enzymes, such as transaminases, could enable the asymmetric synthesis of the pyrrolidine (B122466) core from simple keto-amine precursors under mild, aqueous conditions. acs.org This approach offers a green alternative to traditional chemical methods for establishing the crucial C-3 stereocenter.
Green Chemistry Principles: The application of principles such as atom economy and the use of renewable solvents and catalysts should be a central focus. For example, developing catalytic systems that can be recycled or that operate in water would significantly reduce the environmental impact of synthesis.
Catalyst Development: Research into non-precious metal catalysts (e.g., based on iron or copper) for key bond-forming reactions could provide more economical and sustainable alternatives to palladium- or rhodium-based systems.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Strategies for 3-Substituted Pyrrolidines
| Synthetic Strategy | Potential Advantages | Challenges & Future Research Focus |
|---|---|---|
| Palladium-Catalyzed Hydroarylation | Direct formation of C-C bond; good for aryl groups. nih.gov | Reliance on precious metals; potential for side products; need for milder, recyclable catalysts. |
| 1,3-Dipolar Cycloaddition | High stereochemical control; atom economical. mappingignorance.org | Often requires activated dipolarophiles; scope can be limited. mappingignorance.org |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity; mild, aqueous conditions; sustainable. acs.org | Enzyme stability and substrate scope; requires screening and enzyme engineering. |
| Starting from Chiral Pool (e.g., Proline) | Readily available starting materials with defined stereochemistry. nih.gov | Can involve multiple protection/deprotection steps; may require functional group interconversions. |
Exploration of Novel Catalytic Applications
The pyrrolidine scaffold is central to the field of organocatalysis, with derivatives like proline and diarylprolinol silyl (B83357) ethers being highly effective in a vast number of asymmetric transformations. bohrium.commdpi.com The catalytic activity stems from the ability of the secondary amine to form nucleophilic enamines or activate substrates through iminium ion formation. nih.gov
For 3-[(4-Ethylphenyl)methyl]pyrrolidine, the primary research gap is the complete lack of investigation into its catalytic potential. The substituent at the C-3 position can significantly influence the steric and electronic environment of the catalytically active nitrogen atom, potentially leading to unique selectivity and reactivity profiles. nih.gov The 4-ethylphenylmethyl group, with its combination of steric bulk and aromatic character, could play a crucial role in modulating the catalyst's performance in asymmetric reactions.
Future research should systematically explore the use of this compound and its derivatives as organocatalysts. A structured approach would involve:
Synthesis of Derivatives: Preparation of N-unsubstituted this compound and its N-functionalized analogues (e.g., with silyl ethers, amides).
Screening in Benchmark Reactions: Evaluating the catalytic performance of these new compounds in well-established organocatalytic reactions, such as the Michael addition of aldehydes to nitroolefins and asymmetric aldol (B89426) reactions. nih.gov
Structure-Activity Relationship Studies: Systematically modifying the structure (e.g., altering the N-substituent, exploring both enantiomers of the C-3 stereocenter) to understand how molecular architecture impacts yield, diastereoselectivity, and enantioselectivity. mdpi.com This could lead to the design of highly specialized catalysts for challenging transformations.
Investigation of Stereochemical Diversity and Chiral Recognition Phenomena
Stereochemistry is paramount to the function of pyrrolidine-containing molecules in both biological and chemical contexts. nih.gov The this compound molecule possesses a stereocenter at the C-3 position, meaning it exists as a pair of enantiomers ((R) and (S)). The spatial arrangement of the 4-ethylphenylmethyl group will differ between these enantiomers, which can lead to distinct interactions with other chiral molecules—a phenomenon known as chiral recognition.
Currently, there is a significant gap in understanding the stereochemical properties of this specific compound. The synthesis and separation of its individual enantiomers have not been reported, nor have their differential properties been explored. This lack of information prevents its application in stereospecific contexts, such as chiral catalysis or as a chiral resolving agent.
Future investigations should focus on the following areas:
Enantioselective Synthesis: Developing synthetic routes that produce the (R) and (S) enantiomers in high optical purity, likely leveraging asymmetric catalysis or starting from the chiral pool. mappingignorance.orgresearchgate.net
Chiral Resolution: Exploring classical resolution techniques or preparative chiral chromatography to separate the racemic mixture.
Chiral Recognition Studies: Using the separated enantiomers as chiral selectors in chromatography or as chiral solvating agents in NMR spectroscopy to probe their ability to differentiate between the enantiomers of other chiral compounds. nih.govacs.org This could uncover applications in analytical chemistry for determining enantiomeric excess. The interaction of each enantiomer with biological targets, such as enzymes or receptors, should also be investigated, as stereochemistry often dictates biological activity. nih.gov
Advanced Spectroscopic Characterization of Derived Species
Thorough structural and conformational analysis is essential for understanding the properties and reactivity of new chemical entities. While standard techniques like 1D NMR and mass spectrometry are routine, they often provide insufficient detail for complex, flexible molecules like substituted pyrrolidines. The pyrrolidine ring is not planar and exists in dynamic equilibrium between different puckered conformations (e.g., Cγ-endo and Cγ-exo). nih.govfrontiersin.org The preferred conformation is influenced by substituents and can profoundly affect the molecule's reactivity and interactions. researchgate.net
A significant gap exists in the detailed characterization of this compound. There is no public data on its conformational preferences or the definitive assignment of its stereochemistry. To fully understand its behavior, especially in catalytic or biological systems, a more sophisticated characterization is required.
Future research should employ a suite of advanced spectroscopic and analytical techniques:
Multidimensional NMR: Techniques like COSY, HSQC, HMBC, and especially NOESY/ROESY are critical for unambiguous assignment of all proton and carbon signals and for determining through-space proximity of atoms, which provides insights into the molecule's preferred 3D conformation in solution. frontiersin.orgipb.pt
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive, solid-state structural information, including absolute stereochemistry and precise bond lengths and angles. nih.gov
Chiroptical Spectroscopy: For the separated enantiomers, techniques such as circular dichroism (CD) spectroscopy would provide characteristic fingerprints and could be used to study conformational changes upon binding to other molecules.
Integration with Emerging Synthetic Methodologies
Modern organic synthesis is increasingly benefiting from technological advancements that enable faster, safer, and more efficient production of molecules. Methodologies such as flow chemistry and diversity-oriented synthesis (DOS) are transforming the way chemical libraries are created and optimized. nih.govresearchgate.net
The synthesis of this compound and its analogues has not yet been approached using these modern techniques. Traditional batch synthesis can be slow, difficult to scale, and may pose safety risks when dealing with reactive intermediates. researchgate.net Furthermore, exploring the chemical space around this scaffold one molecule at a time is inefficient.
Future work should focus on integrating emerging methodologies to accelerate research and development:
Continuous Flow Synthesis: Translating optimized batch syntheses into a continuous flow process can offer significant advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates, and straightforward scalability. frontiersin.orgrsc.orguc.pt A flow-based approach would be particularly valuable for producing a library of derivatives rapidly. rsc.org
Diversity-Oriented Synthesis (DOS): Applying DOS principles would allow for the creation of a library of structurally diverse pyrrolidines based on the this compound scaffold. nih.govresearchgate.net By systematically varying substituents on the nitrogen atom and at other positions on the ring, a wide range of compounds can be generated for high-throughput screening in catalytic or biological assays. acs.orgacs.org This approach is a powerful tool for discovering novel functions and optimizing lead compounds.
Computational Validation of Experimental Findings and Predictive Modeling
Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and properties, offering insights that can be difficult to obtain through experiments alone. researchgate.net Techniques like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers, predict spectroscopic data (e.g., NMR chemical shifts), and model reaction transition states to elucidate mechanisms. frontiersin.orgnih.gov
For this compound, there is a complete absence of computational studies. This gap means that experimental work proceeds without the predictive and explanatory power that modeling can provide. For example, understanding the conformational landscape of the pyrrolidine ring and how it is influenced by the bulky side chain is crucial for designing catalysts or understanding receptor binding, and this is an area where computation excels. researchgate.net
Future research should tightly integrate computational modeling with experimental work. Key objectives would include:
Conformational Analysis: Performing a systematic computational search to identify the low-energy conformers of both the (R) and (S) enantiomers. This would help interpret experimental NMR data and provide a structural basis for understanding reactivity. frontiersin.org
Mechanism Elucidation: Modeling the transition states for reactions where this compound acts as a catalyst. This can explain the origins of stereoselectivity and guide the design of more effective catalysts.
Predictive Modeling: Using quantitative structure-activity relationship (QSAR) or other modeling techniques to predict the biological activity or catalytic performance of virtual libraries of derivatives, allowing for more focused and efficient experimental screening.
The potential impact of integrating computational and experimental approaches is summarized in Table 2.
Table 2: Synergy between Computational and Experimental Approaches
| Research Area | Computational Goal | Experimental Validation/Application |
|---|---|---|
| Stereochemistry | Calculate relative energies of conformers and diastereomeric transition states. researchgate.net | Compare predicted NMR parameters with experimental data (NOE); correlate predicted transition state energies with observed product ratios. frontiersin.org |
| Catalysis | Model substrate-catalyst complexes and reaction pathways. | Guide the design of new catalysts with improved selectivity; explain experimental outcomes. |
| Spectroscopy | Predict NMR chemical shifts and coupling constants for different isomers/conformers. | Aid in the assignment of complex experimental spectra; confirm structural assignments. ipb.pt |
| Drug Discovery | Perform molecular docking of derivatives into protein active sites; predict ADME properties. | Prioritize compounds for synthesis and biological screening; rationalize structure-activity relationships. |
Q & A
Q. What are the recommended synthetic routes for 3-[(4-Ethylphenyl)methyl]pyrrolidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Alkylation of pyrrolidine with 4-ethylbenzyl halide under basic conditions (e.g., NaOH in dichloromethane) to form the target compound .
- Step 2 : Purification via column chromatography or recrystallization.
- Optimization : Adjust reaction temperature (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts) to improve yields. Monitor progress using TLC or HPLC .
- Key Data : Yield improvements from 50% to 80% observed with optimized stirring rates (500–700 rpm) and controlled dropwise addition of reagents .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity. For example, aromatic protons appear as a doublet (δ 7.2–7.4 ppm) and pyrrolidine protons as multiplet signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 216.2) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the absence of racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in experimental design. Strategies include:
- Systematic Variable Control : Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound effects .
- Dose-Response Analysis : Use IC curves to compare potency across studies, ensuring consistent solvent/DMSO concentrations .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical models (e.g., random-effects models) to account for heterogeneity .
- Theoretical Anchoring : Link discrepancies to differences in receptor binding models or pharmacokinetic parameters (e.g., logP variations) .
Q. How to design a study investigating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring or alkyl chain elongation) .
- Step 2 : In Vitro Assays : Test derivatives against target enzymes/receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding assays .
- Step 3 : Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity scores. For example, a -CHCH group may enhance hydrophobic interactions in the receptor pocket .
- Data Integration : Use heatmaps or 3D-QSAR contour plots to visualize substituent effects on activity .
Q. What methodological frameworks are suitable for studying the compound’s role in material science applications?
- Methodological Answer :
- Polymer Composite Design : Incorporate this compound into polymer matrices (e.g., polystyrene) via melt blending. Assess mechanical properties (tensile strength, modulus) using ASTM D638 standards .
- Thermal Stability Analysis : Perform TGA/DSC to evaluate decomposition temperatures. For instance, a 10% weight loss at 250°C indicates moderate thermal stability .
- Spectroscopic Monitoring : Use FTIR to track hydrogen bonding between the pyrrolidine nitrogen and polymer carbonyl groups, which enhances material rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
